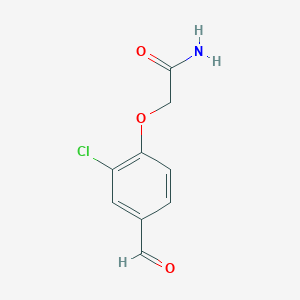
2-(2-Chloro-4-formylphenoxy)acetamide
Vue d'ensemble
Description
“2-(2-Chloro-4-formylphenoxy)acetamide” is a chemical compound with the molecular formula C9H8ClNO3 . It has a molecular weight of 213.62 .
Molecular Structure Analysis
The InChI code for “2-(2-Chloro-4-formylphenoxy)acetamide” is 1S/C9H8ClNO3/c10-7-3-6(4-12)1-2-8(7)14-5-9(11)13/h1-4H,5H2,(H2,11,13) . This indicates that the compound contains a chlorinated aromatic ring attached to an acetamide group via an ether linkage .
Physical And Chemical Properties Analysis
“2-(2-Chloro-4-formylphenoxy)acetamide” is a solid at room temperature .
Applications De Recherche Scientifique
Insecticidal Activity
2-(2-Chloro-4-formylphenoxy)acetamide has been explored for its potential in the synthesis of novel phenoxyacetamide derivatives with insecticidal properties. A study demonstrated the synthesis of these derivatives through interaction with various compounds, resulting in acrylamide, hydrazone, acrylonitrile, and chalcone derivatives. These compounds, when tested against the cotton leafworm Spodoptera littoralis, showed promising insecticidal efficacy, highlighting the potential of 2-(2-Chloro-4-formylphenoxy)acetamide as a precursor in developing insecticides (Rashid et al., 2021).
Antimicrobial Activity
The chemical has been utilized in the synthesis of novel imines and thiazolidinones with potential antimicrobial activities. These compounds were synthesized from derivatives of 2-(2-Chloro-4-formylphenoxy)acetamide and tested for their antibacterial and antifungal properties, showcasing its utility in the development of new antimicrobial agents (Fuloria et al., 2009).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research has indicated that derivatives of 2-(2-Chloro-4-formylphenoxy)acetamide possess anticancer, anti-inflammatory, and analgesic activities. A study focused on the development of new chemical entities with these properties, revealing that compounds containing halogens on the aromatic ring, specifically 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, showed significant potential in these areas. This suggests the chemical's relevance in creating therapeutic agents for cancer, inflammation, and pain management (Rani et al., 2014).
Synthetic Pathways and Chemical Libraries
2-(2-Chloro-4-formylphenoxy)acetamide serves as a key intermediate in synthetic chemistry for generating diverse molecular libraries. For instance, it has been employed in creating a combinatorial library based on a fungal natural product, showcasing its utility in drug discovery and development processes (Davis & Healy, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-chloro-4-formylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-7-3-6(4-12)1-2-8(7)14-5-9(11)13/h1-4H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFRSTCPYRRWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359643 | |
| Record name | 2-(2-chloro-4-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-formylphenoxy)acetamide | |
CAS RN |
333743-26-3 | |
| Record name | 2-(2-chloro-4-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


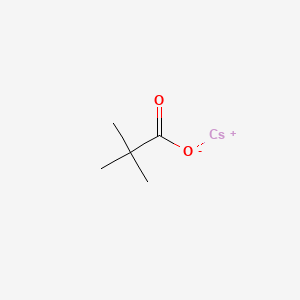
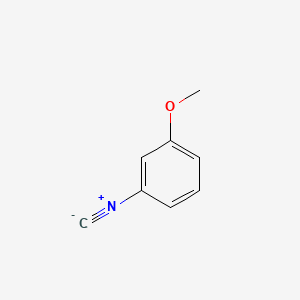
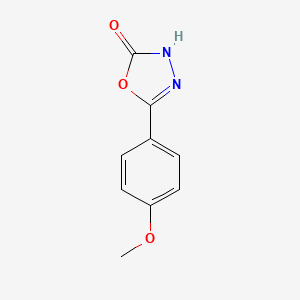

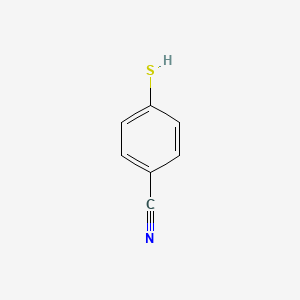
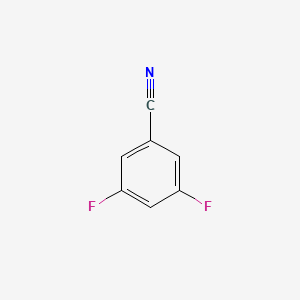
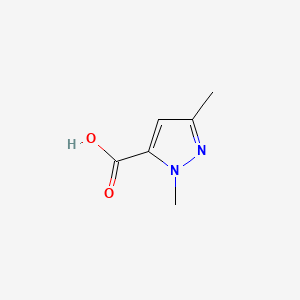
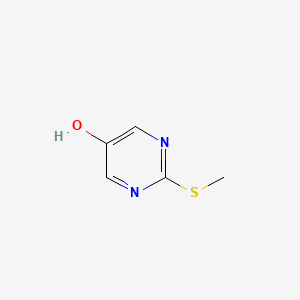
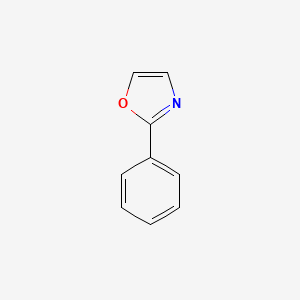
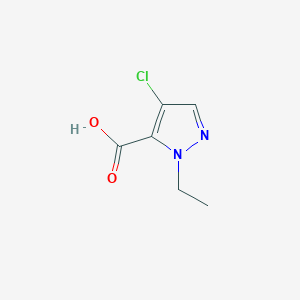
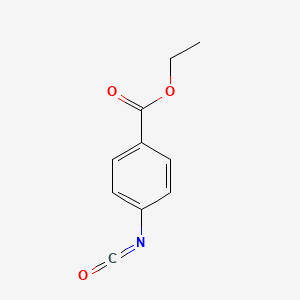
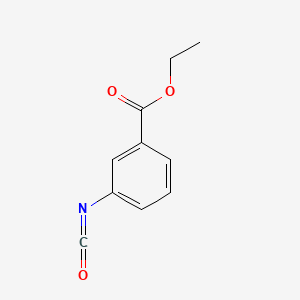
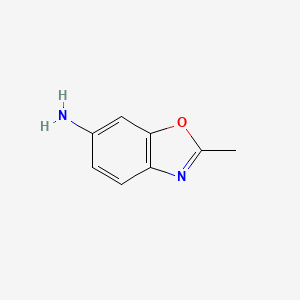
![4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde](/img/structure/B1349105.png)